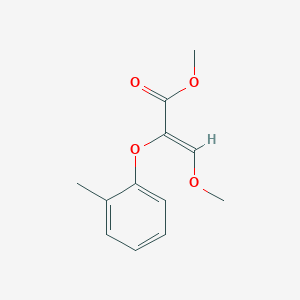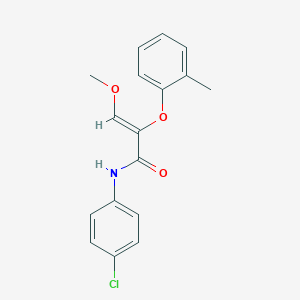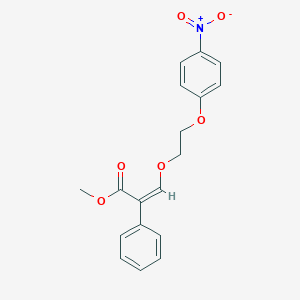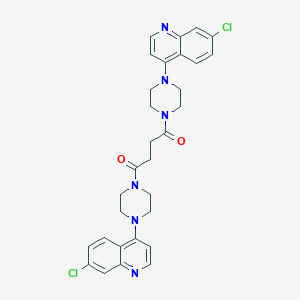![molecular formula C18H20N2O4S B305147 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide, also known as AMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMSB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide is easily synthesized and can be obtained in large quantities. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide also exhibits potent antitumor and antimicrobial activity, making it an ideal compound for studying the potential therapeutic applications of benzamide derivatives.
However, there are also limitations to using 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide in lab experiments. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has not been extensively studied, and its mechanism of action is not fully understood. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide may exhibit off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the study of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide. One potential direction is to study the potential therapeutic applications of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide in vivo. Another potential direction is to study the structure-activity relationship of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide and other benzamide derivatives to identify compounds with improved efficacy and reduced off-target effects. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide could be studied in combination with other compounds to identify potential synergistic effects.
Méthodes De Synthèse
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been synthesized through various methods, including the reaction of 4-aminobenzamide with allyl methyl sulfone and 4-methoxybenzoyl chloride. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has also been synthesized through the reaction of 4-aminobenzamide with allyl methyl sulfone and 4-methoxybenzylamine.
Applications De Recherche Scientifique
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C18H20N2O4S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O4S/c1-4-13-20(25(3,22)23)16-9-5-14(6-10-16)18(21)19-15-7-11-17(24-2)12-8-15/h4-12H,1,13H2,2-3H3,(H,19,21) |
Clé InChI |
DGBQUWZXGYORJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)

![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)
![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)



![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)

